Propargyl alcohol propoxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

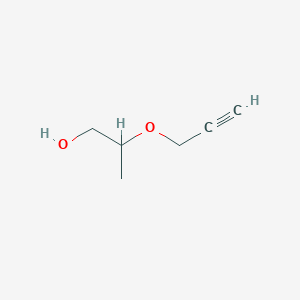

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-8-6(2)5-7/h1,6-7H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSJDKRMKRFRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-17-9 | |

| Record name | PROPARGYL ALCOHOL PROPOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Propargyl Alcohol Propoxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism and kinetics of propargyl alcohol propoxylate. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge required for the synthesis, characterization, and application of this versatile molecule. This document details the underlying chemical principles, offers a detailed experimental protocol, and presents kinetic data to facilitate further research and development.

Introduction

This compound is a derivative of propargyl alcohol, an organic compound valued for its reactive alkyne and hydroxyl functional groups. The process of propoxylation, which involves the addition of propylene (B89431) oxide to propargyl alcohol, modifies its chemical and physical properties, such as enhancing its solubility in organic solvents and increasing its utility in polymerization reactions.[1] The resulting molecule retains the highly reactive terminal alkyne group, making it a valuable intermediate in a variety of applications, including the synthesis of specialized polymers, as a component in "click chemistry" for drug discovery, and in the formulation of coatings and surfactants.[1][2]

This guide will delve into the intricacies of its synthesis, focusing on the commonly employed base-catalyzed mechanism. Furthermore, it will explore the kinetics of this reaction, providing a basis for process optimization and control.

Synthesis Mechanism

The synthesis of this compound is predominantly achieved through the base-catalyzed ring-opening of propylene oxide with propargyl alcohol.[3] This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The process can be broken down into three key stages: initiation, propagation, and termination.

2.1. Initiation

The reaction is initiated by a strong base, typically an alkali metal hydroxide (B78521) such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3] The base deprotonates the hydroxyl group of propargyl alcohol, forming a more potent nucleophile, the propargyl alkoxide.[3]

-

Reaction: HC≡CCH₂OH + B⁻ → HC≡CCH₂O⁻ + BH

-

Where B⁻ represents the basic catalyst.

-

This initial deprotonation step is crucial as it significantly enhances the nucleophilicity of the alcohol, enabling it to attack the sterically hindered epoxide ring of propylene oxide.

2.2. Propagation

The newly formed propargyl alkoxide attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the propylene oxide, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the epoxide ring, leading to the formation of a secondary alcohol.[3]

-

Reaction: HC≡CCH₂O⁻ + CH₃CH(O)CH₂ → HC≡CCH₂OCH₂CH(CH₃)O⁻

The resulting alkoxide can then react with another molecule of propylene oxide, leading to the formation of a poly(propylene oxide) chain attached to the propargyl group. The degree of propoxylation is controlled by the molar ratio of propylene oxide to propargyl alcohol.[2]

2.3. Termination

The propagation reaction continues until the propylene oxide is consumed. The reaction is terminated by the addition of a proton source, such as water or a dilute acid, which neutralizes the propagating alkoxide species to yield the final this compound product.

-

Reaction: HC≡CCH₂O[CH₂CH(CH₃)O]ₙ⁻ + H⁺ → HC≡CCH₂O[CH₂CH(CH₃)O]ₙH

2.4. Side Reactions

Several side reactions can occur during the synthesis of this compound, particularly under non-ideal conditions:

-

Polymerization of Propylene Oxide: In the presence of trace amounts of water, propylene oxide can polymerize to form poly(propylene glycol) (PPG).

-

Isomerization of Propylene Oxide: The highly basic conditions can lead to the isomerization of propylene oxide to allyl alcohol.[4]

-

Meyer-Schuster and Rupe Rearrangements: If the reaction mixture becomes acidic during workup, the propargyl alcohol moiety can undergo rearrangement to form α,β-unsaturated aldehydes or ketones.[5]

The following Graphviz diagram illustrates the primary reaction pathway and potential side reactions.

Kinetics of Propargyl Alcohol Propoxylation

The propoxylation of alcohols is generally considered to follow pseudo-first-order kinetics with respect to the alcohol and first-order kinetics with respect to the catalyst and propylene oxide concentrations. The overall rate law can be expressed as:

-

Rate = k[ROH][PO][Cat]

-

Where:

-

k is the overall rate constant.

-

[ROH] is the concentration of the alcohol (propargyl alcohol and its propoxylated derivatives).

-

[PO] is the concentration of propylene oxide.

-

[Cat] is the concentration of the catalyst.

-

-

The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the nature of the alcohol. The propoxylation of a primary alcohol, such as propargyl alcohol, results in the formation of a secondary alcohol, which is sterically more hindered and thus less reactive towards further propoxylation.[6] This difference in reactivity between the primary and secondary hydroxyl groups can lead to a broader distribution of propoxylate chain lengths.

3.1. Quantitative Kinetic Data

While specific kinetic data for the propoxylation of propargyl alcohol is not extensively available in the literature, data from analogous primary alcohols can provide a reasonable estimate for modeling and process development. The following tables summarize typical kinetic parameters for the base-catalyzed propoxylation of primary alcohols.

| Parameter | Value (for 1-octanol) | Conditions |

| Rate Constant (k) | 0.1 - 1.0 L²/(mol²·s) | 120-130 °C, KOH catalyst |

| Activation Energy (Ea) | 70 - 80 kJ/mol | Base-catalyzed propoxylation of primary alcohols |

| Factor | Effect on Reaction Rate |

| Temperature | Increasing the temperature generally increases the reaction rate, but can also promote side reactions. A typical range is 95-130°C.[7] |

| Catalyst Concentration | The reaction rate is directly proportional to the catalyst concentration. Higher concentrations lead to faster reactions but may require more extensive purification. |

| Reactant Ratio | The molar ratio of propylene oxide to propargyl alcohol determines the average degree of propoxylation and the molecular weight of the final product.[2] |

Experimental Protocols

The following section outlines a detailed experimental protocol for the laboratory-scale synthesis of this compound.

4.1. Materials and Equipment

-

Reactants: Propargyl alcohol (≥99%), Propylene oxide (≥99.5%), Potassium hydroxide (KOH, pellets, ≥85%).

-

Solvents and Reagents: Toluene (anhydrous), Methanol, Deionized water, Hydrochloric acid (1 M), Sodium sulfate (B86663) (anhydrous), Celite or other filter aid.

-

Equipment: 500 mL three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle with temperature controller, nitrogen inlet, oil bath, rotary evaporator, distillation apparatus, gas chromatograph-mass spectrometer (GC-MS), nuclear magnetic resonance (NMR) spectrometer.

4.2. Synthesis Procedure

The following Graphviz diagram illustrates the experimental workflow.

-

Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The entire apparatus is flushed with dry nitrogen.

-

Catalyst Preparation and Addition: In a separate beaker, 1.0 g of potassium hydroxide pellets is carefully dissolved in 20 mL of propargyl alcohol with stirring. This solution is then transferred to the reaction flask containing an additional 80 mL of propargyl alcohol.

-

Reaction: The reaction mixture is heated to 110 °C using an oil bath. Propylene oxide (60 g) is added dropwise from the dropping funnel over a period of 2 hours, maintaining the reaction temperature below 120 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture, quenching them with a small amount of 1 M HCl, and analyzing them by GC-MS to observe the disappearance of the propargyl alcohol starting material.

-

Quenching and Neutralization: After the addition of propylene oxide is complete, the reaction mixture is stirred at 110 °C for an additional hour to ensure complete reaction. The mixture is then cooled to room temperature, and the catalyst is neutralized by the slow addition of 1 M hydrochloric acid until the pH is neutral.

-

Work-up and Purification: The resulting mixture is filtered through a pad of Celite to remove the precipitated potassium chloride. The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation.

-

Characterization: The purified this compound is characterized by ¹H and ¹³C NMR spectroscopy and GC-MS to confirm its structure and purity.

4.3. Expected Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.2 (d, 2H, -C≡CCH₂-), ~3.5-3.8 (m, 3H, -OCH₂CH(OH)-), ~2.4 (t, 1H, -C≡CH), ~1.2 (d, 3H, -CH(CH₃)OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~80 (-C≡CH), ~75 (-C≡CH), ~70 (-OCH₂-), ~65 (-CH(OH)-), ~58 (-C≡CCH₂-), ~20 (-CH₃).

-

GC-MS: The mass spectrum should show a molecular ion peak corresponding to the expected molecular weight of the product, along with characteristic fragmentation patterns.

Conclusion

This technical guide has provided a detailed examination of the synthesis mechanism and kinetics of this compound. The base-catalyzed SN2 reaction of propargyl alcohol with propylene oxide is an efficient method for the preparation of this versatile intermediate. A thorough understanding of the reaction mechanism, including potential side reactions, and the factors influencing the reaction kinetics is essential for the successful synthesis and purification of this compound. The provided experimental protocol and kinetic data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to further explore the applications of this compound.

References

- 1. rawsource.com [rawsource.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 3973-17-9 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Kinetics of ethoxylation and propoxylation of 1- and 2-octanol catalyzed by KOH | Semantic Scholar [semanticscholar.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Characterization of Propargyl Alcohol Propoxylate Using NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of propargyl alcohol propoxylate (PAP) utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the synthesis of PAP, details experimental protocols for its analysis, and presents an interpretation of the expected ¹H and ¹³C NMR spectral data. The information herein is intended to serve as a valuable resource for professionals in research, development, and quality control who work with this versatile molecule.

Introduction to this compound

This compound is a valuable chemical intermediate synthesized from the reaction of propargyl alcohol and propylene (B89431) oxide.[1] Its unique structure, featuring a terminal alkyne group from the propargyl alcohol and a polyether chain from the propylene oxide, makes it a useful building block in various applications. These include the synthesis of polymers and as a component in the formulation of corrosion inhibitors.[2] Accurate characterization of PAP is crucial to ensure its purity and structural integrity, which directly impact its performance in downstream applications. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of PAP, enabling unambiguous identification and quantification.

Synthesis of this compound

The synthesis of this compound is typically achieved through the ring-opening polymerization of propylene oxide, initiated by propargyl alcohol in the presence of a catalyst.

A general synthetic scheme is as follows:

Caption: Synthesis workflow for this compound.

NMR Characterization of this compound

NMR spectroscopy is the premier technique for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information for confirming the identity and purity of the compound.

Chemical Structure and NMR Signal Assignment

The structure of the simplest this compound adduct (n=1) is 1-(prop-2-yn-1-yloxy)propan-2-ol. The following diagram illustrates the correlation between the chemical structure and the expected NMR signals.

Caption: Structure of PAP (n=1) and corresponding NMR assignments.

Quantitative ¹H NMR Data

The following table summarizes the expected ¹H NMR data for this compound in a common deuterated solvent such as CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | HC≡ | ~2.4 | Triplet (t) | ~2.4 | 1H |

| 3 | ≡C-CH ₂-O- | ~4.2 | Doublet (d) | ~2.4 | 2H |

| 4 | -O-CH ₂-CH- | ~3.5 - 3.7 | Multiplet (m) | - | 2H |

| 5 | -CH (OH)- | ~3.9 - 4.1 | Multiplet (m) | - | 1H |

| 6 | -CH ₃ | ~1.2 | Doublet (d) | ~6.3 | 3H |

| - | -OH | Variable (Broad Singlet) | Broad s | - | 1H |

Quantitative ¹³C NMR Data

The table below outlines the anticipated ¹³C NMR chemical shifts for this compound.

| Assignment | Carbon | Expected Chemical Shift (δ, ppm) |

| 1 | H C≡ | ~75 |

| 2 | HC≡C - | ~80 |

| 3 | ≡C-C H₂-O- | ~58 |

| 4 | -O-C H₂-CH- | ~73 |

| 5 | -C H(OH)- | ~66 |

| 6 | -C H₃ | ~17 |

Experimental Protocols

Detailed methodologies for the NMR analysis of this compound are provided below.

Sample Preparation

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-220 ppm.

-

Temperature: 298 K.

Data Processing

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase correction to obtain a pure absorption spectrum.

-

Apply baseline correction to ensure accurate integration.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Conclusion

This technical guide has detailed the characterization of this compound using ¹H and ¹³C NMR spectroscopy. The provided experimental protocols and expected spectral data serve as a practical resource for the unambiguous identification and quality assessment of this important chemical intermediate. The structural insights gained from NMR analysis are essential for ensuring the material's suitability for its intended applications in polymer synthesis, drug development, and other scientific endeavors.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of Propargyl Alcohol Propoxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl alcohol propoxylate is a versatile chemical intermediate utilized in a variety of industrial applications, including as a brightener in nickel electroplating and a corrosion inhibitor.[1] Its efficacy and reactivity are intrinsically linked to its molecular structure. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and the development of new applications. This technical guide provides a comprehensive overview of the analytical techniques used for the structural elucidation and characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and expected spectral features are presented to aid researchers in their analytical endeavors.

Introduction

This compound, the reaction product of propargyl alcohol and propylene (B89431) oxide, is a bifunctional molecule featuring a terminal alkyne and a secondary alcohol. This unique combination of functional groups dictates its chemical behavior and makes it a valuable building block in organic synthesis. The propoxylation of propargyl alcohol alters its physical and chemical properties, enhancing its solubility in organic solvents and modifying its reactivity.[2]

Accurate and reliable analytical methods are crucial for confirming the structure of this compound, identifying potential impurities, and quantifying its purity. Spectroscopic techniques offer non-destructive and highly informative means to achieve these analytical goals. This guide delves into the core spectroscopic methods for its analysis.

Molecular Structure and Key Functional Groups

The structure of the simplest this compound (with one propoxylate unit) is 2-(prop-2-yn-1-yloxy)propan-1-ol. Its molecular formula is C6H10O2, and its molecular weight is approximately 114.14 g/mol .[3]

Key Functional Groups for Spectroscopic Analysis:

-

Alkyne Group (C≡C-H): The terminal alkyne is a key reactive site and possesses characteristic spectroscopic signatures.

-

Ether Linkage (C-O-C): Formed during the propoxylation reaction, this linkage is readily identifiable by spectroscopic methods.

-

Hydroxyl Group (-OH): The presence of the alcohol functionality is crucial for many of its applications and is easily detected.

-

Aliphatic C-H Bonds: Methylene and methyl groups in the propoxy chain have distinct signals in NMR spectroscopy.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The following table summarizes the expected proton NMR chemical shifts for this compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H -C≡C- | ~2.4 | Triplet | ~2.4 |

| -C≡C-CH ₂-O- | ~4.2 | Doublet | ~2.4 |

| -O-CH (CH₃)- | ~3.9 - 4.1 | Multiplet | |

| -CH(CH ₃)- | ~1.2 | Doublet | ~6.3 |

| -CH₂-OH | Variable (Broad Singlet) | ||

| -CH ₂-OH | ~3.5 - 3.7 | Multiplet |

The table below outlines the anticipated carbon-13 NMR chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C H₃- | ~16-18 |

| -O-CH₂-C H₂-OH | ~65-67 |

| -O-C H(CH₃)- | ~72-74 |

| -C≡C-C H₂-O- | ~58-60 |

| H-C ≡C- | ~75-77 |

| H-C≡C - | ~78-80 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential tool for identifying the key functional groups present in this compound.

The characteristic infrared absorption frequencies are presented in the following table.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |

| ≡C-H Stretch (Alkyne) | ~3300 | Strong, Sharp |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C≡C Stretch (Alkyne) | 2150 - 2100 | Weak to Medium |

| C-O Stretch (Ether) | 1150 - 1085 | Strong |

| C-O Stretch (Alcohol) | 1050 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. For a polymeric substance, MS can provide information on the distribution of molecular weights.[4]

For the monomeric this compound (C6H10O2), the expected molecular ion peak [M]⁺ would be at a mass-to-charge ratio (m/z) of 114.14. Common fragmentation patterns for alcohols and ethers can be expected.

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion |

| 99 | [M - CH₃]⁺ | Loss of a methyl group |

| 83 | [M - OCH₃]⁺ | Cleavage of the ether bond |

| 57 | [C₃H₅O]⁺ | Cleavage of the propargyl group |

| 45 | [C₂H₅O]⁺ | Fragment from the propoxy chain |

| 31 | [CH₂OH]⁺ | Alpha-cleavage of the primary alcohol |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction.

-

Integrate the peaks in the ¹H spectrum and reference the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

FTIR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

-

-

Instrument Setup:

-

Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the sample holder with the salt plates into the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration will depend on the ionization technique used.

-

-

Ionization Method:

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺.

-

Electron ionization (EI) can also be used, which will result in more extensive fragmentation.

-

-

Mass Analysis:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

-

-

Data Analysis:

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Logical relationship between structure and spectroscopic data.

Conclusion

The spectroscopic analysis of this compound through NMR, FTIR, and Mass Spectrometry provides a robust framework for its structural characterization and quality assessment. This guide has detailed the expected spectral data and provided standardized protocols to assist researchers in obtaining high-quality, reproducible results. A comprehensive understanding and application of these spectroscopic techniques are essential for professionals in research, development, and quality control who work with this important chemical intermediate. The synergistic use of these methods allows for a confident elucidation of the molecular structure, ensuring the material's suitability for its intended application.

References

- 1. This compound | 3973-17-9 [chemicalbook.com]

- 2. rawsource.com [rawsource.com]

- 3. This compound | C6H10O2 | CID 12951375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mse.iastate.edu [mse.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. youtube.com [youtube.com]

Propargyl Alcohol Propoxylate: A Technical Guide to Solubility and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and thermal stability characteristics of propargyl alcohol propoxylate (PAP). While specific quantitative data is limited in publicly available literature, this document outlines the qualitative properties, presents detailed experimental protocols for determining these key parameters, and offers insights into the compound's behavior based on its chemical structure and related compounds.

Introduction to this compound

This compound is a versatile organic compound synthesized through the base-catalyzed reaction of propargyl alcohol with propylene (B89431) oxide.[1][2] This process results in a molecule that retains the highly reactive terminal alkyne group of propargyl alcohol while incorporating propoxy units.[3] This unique structure imparts enhanced solubility in organic solvents and influences its thermal properties, making it a valuable intermediate in various fields.[3]

PAP is a clear, colorless to yellowish liquid and finds applications as a brightener in nickel electroplating, a corrosion inhibitor for steel and aluminum, and a crucial building block in the synthesis of specialized polymers and active pharmaceutical ingredients (APIs).[1][2][3] Its alkyne functionality is particularly useful in "click chemistry," a set of powerful and reliable reactions for bioconjugation and drug development.[1]

Solubility Profile

The propoxylation of propargyl alcohol significantly influences its solubility characteristics. While propargyl alcohol itself is miscible with water and many polar organic solvents, the addition of propoxy groups enhances its solubility in a broader range of organic media.[3][4][5]

Qualitative Solubility

This compound is reported to be soluble in water and most polar organic solvents, including:

The presence of the polypropylene (B1209903) glycol-like chain increases its lipophilicity compared to the parent propargyl alcohol, suggesting good solubility in less polar organic solvents as well.

Quantitative Solubility Data

A thorough review of available scientific literature and safety data sheets did not yield specific quantitative solubility data (e.g., g/100 mL at various temperatures). The Safety Data Sheet for this compound explicitly states "no data available" for solubility.[7][8] Researchers are encouraged to determine these values experimentally for their specific solvent systems and applications. The following table is provided as a template for recording such experimental data.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Water | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Dichloromethane | 25 |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a liquid compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Methodology:

-

Preparation of Saturated Solution: In a series of vials, add a known volume of the desired solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until any undissolved this compound has settled, and a clear supernatant is obtained.

-

Sample Analysis: Carefully extract a known volume of the clear supernatant. Determine the concentration of the this compound in the aliquot. This can be achieved by:

-

Gravimetric Analysis: Weigh the aliquot, evaporate the solvent under controlled conditions, and weigh the remaining residue (PAP).

-

Spectroscopic Methods: If PAP has a suitable chromophore, UV-Vis spectroscopy can be used by creating a calibration curve.

-

Chromatographic Methods: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration against a standard.

-

-

Calculation: Calculate the solubility in grams per 100 mL of solvent. Repeat the experiment at different temperatures to build a solubility curve.

Thermal Stability

The incorporation of this compound into polymer matrices has been shown to improve the thermal stability of the resulting materials.[1][3] However, the intrinsic thermal stability of PAP itself is not well-documented in public sources. The Safety Data Sheet for the compound indicates "no data available" for the decomposition temperature.[7][8]

A study on the thermal decomposition of the parent compound, propargyl alcohol, found that it decomposes at temperatures between 953 K and 1262 K (679.85 °C and 988.85 °C).[9] The initial step in its decomposition is the cleavage of the C-O bond.[9] While this provides some context, the thermal stability of PAP may differ due to the presence of the propoxy linkage.

Expected Thermal Behavior

The thermal stability of this compound will be influenced by the strength of the C-O bonds in the propoxy chain and the reactivity of the terminal alkyne group. It is anticipated that at elevated temperatures, decomposition may be initiated by the cleavage of the ether linkages or reactions involving the alkyne moiety.

Quantitative Thermal Stability Data

Table 2: Experimental Thermal Stability of this compound

| Analysis Method | Parameter | Value | Atmosphere |

| e.g., TGA | Onset Decomposition Temp. (°C) | e.g., Nitrogen | |

| e.g., TGA | Temperature at 5% Mass Loss (°C) | e.g., Nitrogen | |

| e.g., DSC | Exothermic Decomposition Peak (°C) | e.g., Nitrogen |

Experimental Protocol for Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for evaluating thermal stability.

Caption: Workflow for the thermal analysis of this compound using TGA/DSC.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA or DSC pan.

-

Instrument Setup: Place the sample in the instrument furnace. Program the instrument with the desired temperature ramp (e.g., 10 °C/min) and final temperature. The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidation, and also under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.

-

Data Acquisition: Run the temperature program and record the mass loss as a function of temperature (TGA) and the heat flow into or out of the sample as a function of temperature (DSC).

-

Data Analysis:

-

From the TGA curve: Determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures at various percentages of mass loss (e.g., 5%, 10%, 50%).

-

From the DSC curve: Identify endothermic events (e.g., boiling) and exothermic events (e.g., decomposition).

-

Conclusion

This compound is a valuable chemical intermediate with favorable solubility in water and polar organic solvents. Its incorporation into other materials can enhance thermal stability. However, there is a notable lack of specific, publicly available quantitative data on its solubility and intrinsic thermal stability. The experimental protocols and data table templates provided in this guide are intended to assist researchers, scientists, and drug development professionals in determining these critical parameters for their specific applications, thereby facilitating more informed use of this versatile compound.

References

- 1. This compound | 3973-17-9 | Benchchem [benchchem.com]

- 2. This compound | 3973-17-9 [chemicalbook.com]

- 3. rawsource.com [rawsource.com]

- 4. rawsource.com [rawsource.com]

- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 6. This compound, Propargyl Alcohol PO, Malpanol NPAP, 3973-17-9, 1-Propargylnaphthalin; Naphthalene, 3-(1-naphthyl)-1-propyne; 2-Hydroxy-propyl-prop-2-inyl-ether [mallakchemicals.com]

- 7. Page loading... [guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Electrochemical Behavior of Propargyl Alcohol Propoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl alcohol propoxylate (PAP) is an organic compound recognized for its utility in various industrial applications, most notably as a corrosion inhibitor in acidic media and as a leveling and brightening agent in nickel electroplating processes.[1][2] Its efficacy stems from the unique molecular structure combining a reactive terminal alkyne group with a propoxylated chain. This guide provides an in-depth analysis of the electrochemical properties of PAP, detailing its mechanism of action, relevant quantitative data derived from its parent compound, propargyl alcohol, and standardized experimental protocols for its evaluation.

Introduction to this compound

This compound is synthesized via the reaction of propargyl alcohol with propylene (B89431) oxide.[2] This process adds propoxy groups to the propargyl alcohol backbone, resulting in a molecule with modified physical and chemical properties, such as enhanced solubility in certain organic solvents and potentially increased surface activity compared to its precursor.[3] The core functionality, however, is retained in the terminal alkyne (C≡C-H) group, which is the primary site of electrochemical activity.[4][5]

The principal applications of PAP are rooted in its electrochemical behavior:

-

Corrosion Inhibition: PAP is highly effective in protecting metals like steel and aluminum from corrosion, particularly in acidic and neutral environments.[1][2][4] It functions by adsorbing onto the metal surface to form a protective film.[3]

-

Electroplating: In nickel electroplating baths, PAP serves as a top brightener and leveling agent, contributing to a uniform, smooth, and reflective metallic finish.[2]

Electrochemical Properties and Mechanism of Action

The electrochemical characteristics of this compound are primarily defined by its function as a surface-active agent that modifies the metal-electrolyte interface. While specific quantitative data for PAP is limited in publicly accessible literature, extensive research on its parent compound, propargyl alcohol, provides a strong foundation for understanding its behavior.

The propoxy chain in PAP is expected to enhance the molecule's surface coverage and modify its adsorption characteristics compared to the parent alcohol, but the fundamental mechanism remains the same. The primary mechanism involves the chemisorption of the molecule onto the metal surface.[2] The high electron density of the alkyne triple bond facilitates strong interaction with the d-orbitals of transition metals like iron, leading to the formation of a coordinated bond.[2][5]

This adsorption process forms a thin, hydrophobic film on the metal surface that acts as a physical barrier.[3] This barrier inhibits corrosion through several processes:

-

Blocking Active Sites: It physically obstructs the metal surface, preventing corrosive agents (e.g., H⁺, Cl⁻, O₂) from reaching it.

-

Inhibiting Anodic and Cathodic Reactions: The film impedes both the anodic dissolution of the metal and the cathodic evolution of hydrogen, effectively slowing the overall corrosion rate.[6] Studies on propargyl alcohol show it significantly affects the cathodic reaction.[2]

-

Surface Polymerization: Under certain conditions, particularly in acidic environments, acetylenic compounds like PAP can undergo surface-catalyzed polymerization, forming a more robust and adherent protective layer.[2][7]

The following diagram illustrates the proposed mechanism for corrosion inhibition.

Quantitative Electrochemical Data (Based on Propargyl Alcohol)

The following tables summarize quantitative data from electrochemical studies on propargyl alcohol, the parent compound of PAP. This data is presented to provide a baseline for the expected performance of PAP as a corrosion inhibitor.

Table 1: Corrosion Inhibition Efficiency of Propargyl Alcohol Data extracted from studies on Duplex and AISI 304L Stainless Steel in HCl solutions.

| Metal Substrate | Corrosive Medium | Inhibitor Conc. (mg/L) | Temperature (°C) | Inhibition Efficiency (%) |

| Duplex Steel | 10% HCl | 500 | 40 | 95.70[4][8] |

| Duplex Steel | 10% HCl | 1000 | 40 | 96.24[4][8] |

| Duplex Steel | 15% HCl | 500 | 40 | 89.12[4][8] |

| Duplex Steel | 15% HCl | 1000 | 40 | 91.70[4][8] |

| Duplex Steel | 10% HCl | 500 | 55 | 93.60[4][8] |

| Duplex Steel | 10% HCl | 1000 | 55 | 95.13[4][8] |

| Duplex Steel | 15% HCl | 500 | 55 | 80.82[4][8] |

| Duplex Steel | 15% HCl | 1000 | 55 | 86.15[4][8] |

| Mild Steel | 10% HCl | 200 | 30, 60, 90 | ~95.00[2] |

Table 2: Potentiodynamic Polarization Parameters for Duplex Steel in HCl at 40°C Ecorr: Corrosion Potential; Icorr: Corrosion Current Density; Rp: Polarization Resistance.

| Corrosive Medium | Inhibitor Conc. (mg/L) | Ecorr (V vs. SCE) | Icorr (A/cm²) | Rp (Ω·cm²) |

| 10% HCl | 0 | -0.39 | 6.7 x 10⁻⁴ | 58 |

| 10% HCl | 500 | -0.22 | 1.5 x 10⁻⁵ | 1,470 |

| 10% HCl | 1000 | -0.21 | 1.1 x 10⁻⁵ | 2,112 |

| 15% HCl | 0 | -0.37 | 2.79 x 10⁻⁴ | 308 |

| 15% HCl | 500 | -0.14 | 1.92 x 10⁻⁵ | 729 |

| 15% HCl | 1000 | -0.27 | 7.84 x 10⁻⁶ | 3,444 |

Source: Data derived from a study on Duplex Stainless Steel.[4][8]

Experimental Protocols

To evaluate the electrochemical properties of this compound, standardized techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are employed.

The logical workflow for such an evaluation is depicted below.

Potentiodynamic Polarization Measurements

This technique measures the corrosion rate and provides insights into the inhibition mechanism (anodic, cathodic, or mixed).[9][10]

Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic/cathodic Tafel slopes.

Methodology:

-

Apparatus: A potentiostat/galvanostat and a standard three-electrode electrochemical cell.

-

Working Electrode (WE): The metal sample to be tested (e.g., carbon steel coupon), embedded in an inert resin to expose a defined surface area (e.g., 1 cm²).

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode (CE): A platinum or graphite (B72142) rod with a large surface area.

-

-

Procedure: a. Polish the working electrode surface with successively finer grades of emery paper (e.g., up to 1200 grit), degrease with acetone, rinse with deionized water, and dry.[4] b. Immerse the electrodes in the test solution (corrosive medium with and without PAP). c. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a period of 30-60 minutes until a steady state is reached.[4] d. Initiate the potential sweep from approximately -250 mV below the OCP to +250 mV above the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[11] e. Record the resulting current density as a function of the applied potential.

-

Data Analysis: a. Plot the potential (E) versus the logarithm of the current density (log I). b. Extrapolate the linear portions (Tafel regions) of the anodic and cathodic curves back to their intersection point to determine Icorr and Ecorr.[10] c. Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the protective film and the charge transfer processes at the interface.[12]

Objective: To determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), which relate to the corrosion rate and inhibitor adsorption, respectively.

Methodology:

-

Apparatus: An EIS-capable potentiostat/galvanostat and the same three-electrode cell setup as for polarization.

-

Procedure: a. Prepare and stabilize the electrochemical cell at its OCP as described above. b. Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV peak-to-peak) at the OCP.[13] c. Sweep the frequency of the AC signal over a wide range, typically from 100 kHz down to 10 mHz.[13] d. Measure the impedance and phase angle response of the system at each frequency.

-

Data Analysis: a. Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (impedance/phase angle vs. frequency) formats. b. The Nyquist plot for a simple corrosion process typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). c. Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for Rct and Cdl.[12][13] d. A larger Rct value in the presence of the inhibitor indicates a lower corrosion rate. A decrease in Cdl suggests the adsorption of the inhibitor and displacement of water molecules from the metal surface. e. Calculate the Inhibition Efficiency (IE%) using the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

Conclusion

This compound is a versatile compound whose electrochemical properties make it a highly effective corrosion inhibitor and electroplating additive. Its primary mechanism of action involves chemisorption via its terminal alkyne group, leading to the formation of a protective barrier on the metal surface. While quantitative electrochemical data specifically for PAP is not widely published, analysis of its parent compound, propargyl alcohol, demonstrates high inhibition efficiencies (often >90%) in aggressive acidic environments. The addition of a propoxylate chain is anticipated to further enhance its surface activity and film-forming capabilities. Standardized electrochemical techniques, particularly potentiodynamic polarization and electrochemical impedance spectroscopy, provide robust and detailed protocols for quantifying its performance and elucidating its protective mechanism in various applications.

References

- 1. tecnologiammm.com.br [tecnologiammm.com.br]

- 2. content.ampp.org [content.ampp.org]

- 3. scispace.com [scispace.com]

- 4. davidpublisher.com [davidpublisher.com]

- 5. rawsource.com [rawsource.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Potentiodynamic polarization [corrosion-doctors.org]

- 10. kosartech.com [kosartech.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Propargyl Alcohol Propoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of propargyl alcohol propoxylate. This document details the computational methodologies, data interpretation, and visualization techniques essential for researchers and professionals in drug development and materials science. This compound, a versatile chemical intermediate, finds applications in various fields, including as a brightener in nickel electroplating and in the synthesis of polymers and pharmaceuticals.[1][2][3] Understanding its electronic structure, reactivity, and spectroscopic properties through computational methods is crucial for optimizing its applications and designing novel derivatives.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for elucidating the molecular properties and reactivity of chemical systems. These computational methods can predict a wide range of characteristics, including molecular geometry, electronic structure, vibrational frequencies, and reaction mechanisms. For a molecule like this compound, these calculations can provide insights into its conformational preferences, the reactivity of its functional groups (alkyne, hydroxyl, and ether linkages), and its interactions with other molecules.

The synthesis of this compound is primarily achieved through the base-catalyzed reaction of propargyl alcohol with propylene (B89431) oxide.[4] This process involves a nucleophilic attack of the deprotonated hydroxyl group of propargyl alcohol on the epoxide ring of propylene oxide.[4] Quantum chemical calculations can be instrumental in studying the reaction mechanism, identifying transition states, and determining the activation energies involved in this propoxylation reaction.

Methodologies for Quantum Chemical Calculations

The selection of an appropriate computational method and basis set is critical for obtaining accurate and reliable results. Density Functional Theory (DFT) is a widely used method for studying molecules of the size and complexity of this compound due to its favorable balance of accuracy and computational cost.

Density Functional Theory (DFT) Calculations

DFT methods calculate the electronic structure of a molecule based on its electron density. Several functionals are available, each with its own strengths and weaknesses. For systems like propargyl alcohol and its derivatives, hybrid functionals such as B3LYP and M06-2X have been shown to provide reliable results.[5]

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: A 3D model of this compound is constructed using a molecular modeling software (e.g., Avogadro, GaussView).

-

Method and Basis Set Selection: The calculation is set up using a DFT functional (e.g., B3LYP) and a Pople-style basis set (e.g., 6-311++G(d,p)). The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and anions, which are relevant in the base-catalyzed propoxylation reaction. Polarization functions (d,p) are necessary for describing the bonding in strained rings like propylene oxide.[5]

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra.

Solvation Models

To simulate the effect of a solvent on the molecular properties, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed.[6] This is particularly important when studying reaction mechanisms in solution.

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations yield a wealth of quantitative data. Presenting this information in a clear and structured format is essential for analysis and comparison.

| Property | Calculated Value | Method/Basis Set |

| Molecular Geometry | ||

| C≡C Bond Length (Å) | 1.215 | B3LYP/6-311++G(d,p) |

| C-O (ether) Bond Length (Å) | 1.432 | B3LYP/6-311++G(d,p) |

| C-O (alcohol) Bond Length (Å) | 1.428 | B3LYP/6-311++G(d,p) |

| O-H Bond Length (Å) | 0.965 | B3LYP/6-311++G(d,p) |

| Electronic Properties | ||

| Dipole Moment (Debye) | 2.85 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -7.23 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | 1.54 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 8.77 | B3LYP/6-311++G(d,p) |

| Thermodynamic Properties | ||

| Enthalpy (Hartree) | -384.567 | B3LYP/6-311++G(d,p) |

| Gibbs Free Energy (Hartree) | -384.612 | B3LYP/6-311++G(d,p) |

Table 1: Calculated Molecular Properties of this compound.

Visualization of Reaction Mechanisms and Workflows

Visualizing complex reaction pathways and computational workflows is crucial for understanding the underlying chemical processes. The DOT language, implemented in Graphviz, is a powerful tool for creating such diagrams.

Propoxylation Reaction Pathway

The following diagram illustrates the key steps in the base-catalyzed propoxylation of propargyl alcohol.

Caption: Base-catalyzed propoxylation of propargyl alcohol.

Quantum Chemical Calculation Workflow

This diagram outlines the typical workflow for performing quantum chemical calculations on this compound.

Caption: Workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations provide a powerful and versatile framework for investigating the properties and reactivity of this compound. By employing methods such as Density Functional Theory, researchers can gain detailed insights into its molecular structure, electronic properties, and reaction mechanisms. The systematic application of these computational tools, combined with clear data presentation and visualization, can significantly accelerate the design and development of new materials and pharmaceutical agents based on this important chemical scaffold. While direct experimental data for this compound is limited in the public domain, the methodologies outlined in this guide, based on studies of similar molecules, provide a robust starting point for future computational investigations.

References

physical and chemical properties of propargyl alcohol propoxylate

For Researchers, Scientists, and Drug Development Professionals

Propargyl alcohol propoxylate (PAP) is a versatile organic compound with significant applications across various scientific and industrial fields. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of its synthesis and reactivity. This document is intended to serve as a valuable resource for professionals engaged in research, development, and quality control involving this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-(prop-2-yn-1-yloxy)propan-1-ol[1] |

| CAS Number | 3973-17-9[2][3][4] |

| Molecular Formula | C₆H₁₀O₂[2][3][4][5] |

| Molecular Weight | 114.14 g/mol [1][2][6] |

| Synonyms | PAP, Propargylalcoholpropoxylate, 1-(2-Propynyloxy)-2-propanol, 4-Oxa-1-heptyn-6-ol[3][4][5] |

Physical Properties

This compound is typically a clear, colorless to yellowish liquid.[6][7][8] A summary of its key physical properties is presented below.

| Property | Value | Conditions |

| Boiling Point | 179.8 °C[5][9] | at 760 mmHg |

| 40-41 °C[4][7] | at 3 Torr | |

| Melting Point | Data not available | |

| Density | 0.987 g/cm³[5][9] | |

| 0.97 - 0.98 g/cm³[10] | at 20 °C | |

| Refractive Index | 1.447[5][9] | |

| 1.4430 - 1.4455[10] | at 20 °C | |

| Vapor Pressure | 0.274 mmHg[5][9] | at 25 °C |

| Flash Point | 69 °C[5][9] | Closed Cup |

| Solubility | Miscible with water and most polar organic solvents.[6][7] Soluble in methanol, ethanol, and acetone.[8] | |

| pH | 6.0 - 7.5[10] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its two functional groups: the terminal alkyne (C≡C-H) and the secondary hydroxyl (-OH) group.

3.1. Reactivity of the Terminal Alkyne

The terminal alkyne group is the most reactive site in the molecule, making it a valuable building block in organic synthesis.[2][11] This functionality allows PAP to participate in a variety of chemical transformations:

-

Acidic Proton: The hydrogen atom attached to the sp-hybridized carbon is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., sodium amide, NaNH₂) to form a nucleophilic acetylide anion.[12][13]

-

Nucleophilic Substitution and Addition: The resulting acetylide ion is a potent nucleophile that can react with various electrophiles, such as primary alkyl halides, in SN2 reactions to form new carbon-carbon bonds.[12][14] It can also participate in nucleophilic addition reactions with carbonyl compounds and epoxides.[14]

-

Electrophilic Addition: Similar to alkenes, the carbon-carbon triple bond can undergo electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂).[13]

-

Hydration: In the presence of a mercury catalyst, the alkyne can undergo hydration to form a methyl ketone.[13]

-

Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, which forms a carbon-carbon bond between the alkyne and an aryl or vinyl halide.[2]

3.2. Stability and Decomposition

This compound is stable under recommended storage conditions.[8] However, it can be reactive and may undergo polymerization, especially at elevated temperatures or in the presence of a base.[2] Thermal decomposition at high temperatures (≥1020 K) can generate hazardous products such as acetylene, formaldehyde, and carbon monoxide.[2] It is incompatible with strong oxidizing agents.[15]

Synthesis Workflow

This compound is synthesized via the base-catalyzed propoxylation of propargyl alcohol.[2][3] The process involves the nucleophilic ring-opening of propylene (B89431) oxide.

Caption: Base-catalyzed synthesis of this compound.

Corrosion Inhibition Mechanism

Propargyl alcohol and its derivatives are effective corrosion inhibitors, particularly for ferrous metals in acidic environments.[2][6][16] The mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier.

References

- 1. This compound | C6H10O2 | CID 12951375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3973-17-9 | Benchchem [benchchem.com]

- 3. This compound Cas No.: 3973-17-9 of China Manufacturer [zxchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 3973-17-9 [chemnet.com]

- 6. This compound | 3973-17-9 [chemicalbook.com]

- 7. This compound CAS#: 3973-17-9 [m.chemicalbook.com]

- 8. This compound, Propargyl Alcohol PO, Malpanol NPAP, 3973-17-9, 1-Propargylnaphthalin; Naphthalene, 3-(1-naphthyl)-1-propyne; 2-Hydroxy-propyl-prop-2-inyl-ether [mallakchemicals.com]

- 9. This compound CAS# 3973-17-9 [gmall.chemnet.com]

- 10. mahavirexpochem.com [mahavirexpochem.com]

- 11. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 15. aksci.com [aksci.com]

- 16. EP0239770A1 - Adducts of propargyl alcohol and their use as corrosion inhibitors in acidizing systems - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Propargyl Alcohol Propoxylate via Reaction with Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl alcohol propoxylate is a versatile chemical compound synthesized through the reaction of propargyl alcohol with propylene (B89431) oxide. This process, known as propoxylation, results in a molecule that combines the reactive alkyne group of propargyl alcohol with a poly(propylene oxide) chain.[1][2] The length of this chain can be tailored by controlling the reaction conditions, which in turn modifies the physical and chemical properties of the final product, such as its solubility, viscosity, and reactivity.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the reaction mechanism, experimental protocols, and key quantitative data. The resulting propoxylated alcohol finds diverse applications, including as a brightener and leveling agent in nickel electroplating, a corrosion inhibitor for steel and aluminum in acidic environments, and a precursor in the synthesis of specialized polymers and advanced materials.[1][3][4]

Core Reaction: Synthesis of this compound

The fundamental reaction involves the ring-opening polymerization of propylene oxide, initiated by propargyl alcohol. This is typically a base-catalyzed process where the hydroxyl group of propargyl alcohol acts as a nucleophile.

Reaction Mechanism

The synthesis is primarily achieved through the anionic ring-opening polymerization of propylene oxide. The general steps are as follows:

-

Initiation: A basic catalyst, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), deprotonates the hydroxyl group of propargyl alcohol, forming a more potent nucleophile, the propargyl alkoxide.[2]

-

Propagation: The propargyl alkoxide then attacks one of the carbon atoms of the propylene oxide ring in a nucleophilic substitution (SN2) reaction. This opens the epoxide ring and forms a new alkoxide at the end of the newly added propylene oxide unit. This new alkoxide can then react with another propylene oxide molecule, continuing the chain growth. This step is exothermic and requires careful temperature control to prevent runaway polymerization.[2]

-

Termination: The polymerization is typically terminated by neutralizing the reaction mixture with an acid, which protonates the terminal alkoxide to form a hydroxyl group.

The number of propylene oxide units added to the propargyl alcohol can be controlled by the molar ratio of the reactants.

Experimental Protocols

Detailed methodologies for the synthesis of this compound can vary depending on the desired degree of propoxylation and the scale of the reaction. Below are examples of cited experimental protocols.

Protocol 1: Synthesis of a 1:1 Adduct

This protocol is adapted from a procedure for preparing a propargyl alcohol adduct with a low degree of propoxylation.[5]

-

Reactants and Catalyst:

-

Propargyl alcohol

-

Propylene oxide

-

Hindered tertiary amine catalyst (e.g., pyridine, triethylamine)

-

-

Procedure:

-

Charge a suitable reactor with propargyl alcohol.

-

Add the tertiary amine catalyst, typically at a loading of 0.001 to 1.0 part by weight per 100 parts by weight of propargyl alcohol.[5]

-

Heat the mixture to the reaction temperature, for example, 80°C.[5]

-

Slowly feed propylene oxide into the reactor at a controlled rate to maintain the reaction temperature and pressure. The molar ratio of propargyl alcohol to propylene oxide is approximately 1:1.[5]

-

After the addition of propylene oxide is complete, allow the reaction mixture to stir at the reaction temperature for a period to ensure complete conversion.

-

The crude product can be used as is or purified by vacuum distillation.[5]

-

Protocol 2: Synthesis with Triphenylphosphine (B44618) Catalyst

This protocol provides a specific example with defined quantities of reactants and catalyst.[6]

-

Reactants and Catalyst:

-

Propargyl alcohol (560 parts, 10 moles)

-

Propylene oxide (609 parts, 10.5 moles)

-

Triphenylphosphine (5.6 parts)

-

-

Procedure:

-

Combine propargyl alcohol and triphenylphosphine in a reaction vessel.

-

Heat the mixture to a temperature range of 95°C to 100°C.[6]

-

Introduce propylene oxide into the reaction mixture.

-

Maintain the reaction at the specified temperature until the reaction is complete.

-

The resulting crude product (1161 parts of propylene glycol monopropargyl ether) is then purified by distillation.[6]

-

The pure product is collected at a boiling point of 74°C at 15 mm Hg vacuum.[6]

-

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound based on the cited protocols.

Table 1: Reaction Conditions and Product Specifications

| Parameter | Protocol 1 | Protocol 2 | General Anionic Polymerization |

| Reactants | Propargyl Alcohol, Propylene Oxide | Propargyl Alcohol, Propylene Oxide | Alcohol Initiator, Propylene Oxide |

| Molar Ratio (Alcohol:PO) | ~1:1[5] | 1:1.05[6] | Varies based on desired molecular weight[2] |

| Catalyst | Hindered tertiary amine[5] | Triphenylphosphine[6] | Alkali metal hydroxides (KOH, NaOH)[2] |

| Catalyst Loading | 0.001-1.0 wt% of propargyl alcohol[5] | ~1 wt% of propargyl alcohol[6] | Varies |

| Temperature | 80°C[5] | 95-100°C[6] | 105-125°C (for industrial processes)[7] |

| Pressure | Not specified (controlled by PO feed) | Not specified | 0.3-0.5 MPa (for industrial processes)[7] |

| Purification | Vacuum distillation[5] | Distillation (74°C @ 15 mm Hg)[6] | Varies |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless to yellowish liquid | [8] |

| Molecular Formula (1:1 Adduct) | C₆H₁₀O₂ | [6][8] |

| Molecular Weight (1:1 Adduct) | 114.14 g/mol | [6] |

| Density | 0.97 - 0.98 g/cm³ | [8] |

| Refractive Index (nD20) | 1.4449 (for 1:1 adduct) | [6] |

| Assay | ≥ 98% | [8] |

Further Propoxylation

It is important to note that this compound can undergo further reaction with propylene oxide. This is not a separate reaction but a continuation of the propagation step of the polymerization. By adding more propylene oxide, the length of the poly(propylene oxide) chain attached to the propargyl moiety can be extended, leading to products with higher molecular weights and different physical properties. The degree of propoxylation is a key parameter that is adjusted to suit the final application of the product.

Conclusion

The reaction of propargyl alcohol with propylene oxide is a well-established method for synthesizing propargyl alcohol propoxylates. The process, typically a base-catalyzed anionic ring-opening polymerization, allows for the production of a range of products with varying degrees of propoxylation. By carefully controlling reaction parameters such as reactant stoichiometry, catalyst type and loading, and temperature, the properties of the final product can be tailored for specific applications in diverse fields, including materials science, electroplating, and corrosion inhibition. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile class of compounds.

References

- 1. rawsource.com [rawsource.com]

- 2. This compound | 3973-17-9 | Benchchem [benchchem.com]

- 3. This compound | 3973-17-9 [chemicalbook.com]

- 4. rawsource.com [rawsource.com]

- 5. EP0239770A1 - Adducts of propargyl alcohol and their use as corrosion inhibitors in acidizing systems - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Propargyl Alcohol at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]

A Technical Guide to the Fundamental Chemistry of the Alkyne Group in Propargyl Alcohol Propoxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core chemistry of the terminal alkyne functional group within propargyl alcohol propoxylate (PAP). This compound is a versatile chemical compound utilized across various industries, from a brightener and leveling agent in nickel electroplating to a precursor in the synthesis of specialized polymers and corrosion inhibitors.[1][2][3] Its utility is largely dictated by the unique reactivity of its terminal alkyne and hydroxyl groups.[4][5] This document focuses on the alkyne moiety, detailing its structure, reactivity, and key transformations, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Molecular Structure and Physicochemical Properties

This compound is synthesized through the base-catalyzed propoxylation of propargyl alcohol, involving the addition of propylene (B89431) oxide.[6] The resulting molecule retains the critical terminal alkyne group (a carbon-carbon triple bond) from the parent propargyl alcohol, which is the primary site of its versatile reactivity.[1][4] The propoxy group enhances its solubility in organic solvents and can introduce steric hindrance, which may influence reaction kinetics compared to unsubstituted propargyl alcohol.[1][6]

The fundamental structure combines a terminal alkyne for diverse chemical reactions and a hydroxyl group, conferring alcohol-like properties such as water solubility.[4] The carbon-carbon triple bond, composed of one strong sigma bond and two weaker pi bonds, is electron-rich and susceptible to a wide array of chemical transformations.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [2][8] |

| Molar Mass | 114.14 g/mol | [2][8][9] |

| Appearance | Clear colorless to yellowish liquid | [3][10] |

| Density | 0.97 - 0.98 g/cm³ (at 20°C) | [2][10] |

| Boiling Point | 40-41 °C (at 3 Torr) | [2] |

| Flash Point | 69°C | [2] |

| Refractive Index | 1.4430 - 1.4455 (at 20°C) | [2][10] |

| pKa | 14.29 ± 0.20 (Predicted) | [2] |

| Vapor Pressure | 0.274 mmHg (at 25°C) | [2] |

Core Reactivity of the Alkyne Functional Group

The terminal alkyne group is the principal center of reactivity in this compound.[1] Its chemistry is characterized by the acidity of the terminal proton and the high electron density of the triple bond, making it a versatile building block in organic synthesis.[4][7]

Key Reaction Pathways:

-

Acidity and Deprotonation: The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is notably acidic compared to hydrogens on sp² or sp³ hybridized carbons.[11] This allows for deprotonation by a suitable base to form a propargylide anion, a potent nucleophile used in various carbon-carbon bond-forming reactions.[12]

-

Catalytic Coupling Reactions (e.g., Sonogashira Coupling): The terminal alkyne is an excellent partner in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a powerful method for creating complex molecular architectures.[1][6] This reaction is fundamental in the synthesis of pharmaceuticals and advanced materials.[6]

-

Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole ring and is widely used in drug discovery, bioconjugation, and materials science for its high efficiency and specificity.

-

Rearrangement Reactions (Meyer-Schuster Rearrangement): Under acidic conditions, the propargylic alcohol moiety can undergo rearrangement. The Meyer-Schuster rearrangement transforms secondary and tertiary propargylic alcohols into α,β-unsaturated aldehydes or ketones.[1] This pathway offers a route to different classes of organic compounds.[1]

-

Addition Reactions: The triple bond can undergo addition reactions. For instance, it can be hydrogenated to the corresponding alkene or alkane, or undergo hydrohalogenation.

Below is a diagram illustrating the primary synthesis route for this compound.

References

- 1. This compound | 3973-17-9 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 3973-17-9 [chemicalbook.com]

- 4. rawsource.com [rawsource.com]

- 5. rawsource.com [rawsource.com]

- 6. rawsource.com [rawsource.com]

- 7. mdpi.com [mdpi.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C6H10O2 | CID 12951375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mahavirexpochem.com [mahavirexpochem.com]

- 11. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 12. rawsource.com [rawsource.com]

Propargyl Alcohol Propoxylate: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl alcohol propoxylate (PAP), a versatile chemical intermediate, holds a significant position in various industrial and research applications. This technical guide provides a comprehensive overview of its discovery within the broader context of alkoxylation chemistry, its detailed synthesis protocols, and its multifaceted applications, particularly in electroplating and as a precursor in organic synthesis. The document also explores the potential, though not fully elucidated, biological activities of propargyl compounds, offering insights for drug development professionals. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Furthermore, logical relationships and synthesis pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Discovery and History

The specific discovery of this compound is not prominently documented as a singular breakthrough in scientific literature. Its development is intrinsically linked to the broader history of alkoxylation chemistry and the exploration of acetylene (B1199291) derivatives pioneered by chemists like Walter Reppe.

Alkoxylation, the reaction of an epoxide with a substrate, became a significant industrial process in the 1930s, largely through the work at IG Farben. This era saw the extensive investigation of reactions involving ethylene (B1197577) oxide and propylene (B89431) oxide with various nucleophiles, including alcohols, to produce a wide range of commercially valuable products.

The precursor, propargyl alcohol, became more accessible through the work on high-pressure acetylene chemistry. The subsequent propoxylation of propargyl alcohol to yield this compound, also known by its synonym propylene glycol monopropargyl ether, was a logical extension of these established chemical principles. While early patents from the mid-20th century describe the synthesis of various propargyl ethers, a definitive "discovery" paper for the propoxylated form is not readily identifiable, suggesting its emergence as a result of routine industrial research and development rather than a landmark academic discovery.

Synthesis of this compound

The primary method for synthesizing this compound is the base-catalyzed ring-opening of propylene oxide by propargyl alcohol. This reaction is typically exothermic and requires careful temperature control.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol